methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate
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Overview
Description
Methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an isoindoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate typically involves multiple steps. One common route includes the reaction of 4-aminobenzoic acid with phthalic anhydride to form the isoindoline derivative. This intermediate is then reacted with thiocarbamoyl chloride to introduce the carbamothioyl group. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Uniqueness
Methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
methyl 4-[(1,3-dioxoisoindol-4-yl)carbamothioylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-26-17(25)10-7-5-9(6-8-10)14(22)21-18(27)19-12-4-2-3-11-13(12)16(24)20-15(11)23/h2-8H,1H3,(H,20,23,24)(H2,19,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGRIJAUVEPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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